3-Chloro-5,6-difluoro-2-iodopyridine
Overview
Description
3-Chloro-5,6-difluoro-2-iodopyridine is a heterocyclic aromatic compound with the molecular formula C5HClF2IN. It is characterized by the presence of chlorine, fluorine, and iodine substituents on a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-difluoro-2-iodopyridine typically involves the halogenation of pyridine derivatives. The reaction conditions often require the presence of a palladium catalyst and ammonium formate at elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure high purity and quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6-difluoro-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sodium methoxide, and various iodinating agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-5,6-difluoro-2-iodopyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Agricultural Chemistry: It serves as an intermediate in the synthesis of agrochemicals with enhanced efficacy and environmental compatibility
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-difluoro-2-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 5-Chloro-2,3-difluoro-4-iodopyridine
Uniqueness
3-Chloro-5,6-difluoro-2-iodopyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
5-chloro-2,3-difluoro-6-iodopyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF2IN/c6-2-1-3(7)4(8)10-5(2)9/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZNIHNNTLKZQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)I)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF2IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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